molecular formula C9H6N6O12 B14459808 1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene CAS No. 70862-27-0

1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene

Cat. No.: B14459808
CAS No.: 70862-27-0
M. Wt: 390.18 g/mol
InChI Key: DBYVHTFLRDAMIT-UHFFFAOYSA-N
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Description

1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene is a highly explosive compound characterized by the presence of multiple nitro groups attached to a benzene ring. This compound is known for its significant explosive power and is used in various industrial and military applications.

Preparation Methods

The synthesis of 1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene involves several steps. One common method includes the nitration of benzene derivatives. For instance, the nitration of 1,3,5-trinitrobenzene can be achieved by treating it with nitric acid and sulfuric acid . The reaction conditions typically involve high temperatures and controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene has several scientific research applications:

Comparison with Similar Compounds

1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene can be compared with other nitrobenzene derivatives such as:

The uniqueness of this compound lies in its enhanced explosive power due to the presence of multiple nitro groups and its specific structural configuration.

Properties

CAS No.

70862-27-0

Molecular Formula

C9H6N6O12

Molecular Weight

390.18 g/mol

IUPAC Name

1,3,5-trinitro-2-(3,3,3-trinitropropyl)benzene

InChI

InChI=1S/C9H6N6O12/c16-10(17)5-3-7(11(18)19)6(8(4-5)12(20)21)1-2-9(13(22)23,14(24)25)15(26)27/h3-4H,1-2H2

InChI Key

DBYVHTFLRDAMIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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